2,2,3,3-Tetrafluoropropyl 5-(4-methoxyanilino)-5-oxopentanoate
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Overview
Description
2,2,3,3-Tetrafluoropropyl 5-(4-methoxyanilino)-5-oxopentanoate is a fluorinated organic compound that has garnered interest in various scientific fields due to its unique chemical properties The presence of fluorine atoms in its structure imparts distinct characteristics such as high thermal stability, resistance to oxidation, and unique reactivity patterns
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-Tetrafluoropropyl 5-(4-methoxyanilino)-5-oxopentanoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Preparation of 2,2,3,3-Tetrafluoropropanol: This intermediate can be synthesized by the reduction of 2,2,3,3-tetrafluoropropionic acid using a reducing agent such as lithium aluminum hydride (LiAlH4).
Formation of 2,2,3,3-Tetrafluoropropyl Bromide: The alcohol is then converted to the corresponding bromide using phosphorus tribromide (PBr3).
Coupling with 5-(4-Methoxyanilino)-5-oxopentanoic Acid: The final step involves the esterification of 2,2,3,3-tetrafluoropropyl bromide with 5-(4-methoxyanilino)-5-oxopentanoic acid in the presence of a base such as triethylamine (TEA) and a coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3-Tetrafluoropropyl 5-(4-methoxyanilino)-5-oxopentanoate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The carbonyl group in the pentanoate moiety can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The fluorine atoms can be substituted with other nucleophiles under specific conditions, such as using sodium methoxide (NaOCH3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products
Oxidation: Formation of 2,2,3,3-tetrafluoropropyl 5-(4-hydroxyanilino)-5-oxopentanoate.
Reduction: Formation of 2,2,3,3-tetrafluoropropyl 5-(4-methoxyanilino)-5-hydroxypentanoate.
Substitution: Formation of this compound derivatives with substituted fluorine atoms.
Scientific Research Applications
2,2,3,3-Tetrafluoropropyl 5-(4-methoxyanilino)-5-oxopentanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of high-performance materials, including polymers and coatings, due to its thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2,2,3,3-Tetrafluoropropyl 5-(4-methoxyanilino)-5-oxopentanoate involves its interaction with specific molecular targets and pathways. The compound’s fluorinated moiety enhances its binding affinity to certain enzymes and receptors, potentially inhibiting their activity. This inhibition can lead to downstream effects such as reduced inflammation or inhibition of cancer cell proliferation. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in the modulation of oxidative stress and inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-N-(2,2,3,3-tetrafluoropropyl)aniline: Shares a similar fluorinated propyl group but differs in the aniline moiety.
4-Methoxy-2-nitro-N-(2,2,3,3-tetrafluoropropyl)aniline: Contains a nitro group, which imparts different reactivity and properties.
Uniqueness
2,2,3,3-Tetrafluoropropyl 5-(4-methoxyanilino)-5-oxopentanoate is unique due to its combination of a fluorinated propyl group and a methoxyanilino-pentanoate moiety. This unique structure imparts distinct chemical properties, such as enhanced thermal stability and specific reactivity patterns, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2,2,3,3-tetrafluoropropyl 5-(4-methoxyanilino)-5-oxopentanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F4NO4/c1-23-11-7-5-10(6-8-11)20-12(21)3-2-4-13(22)24-9-15(18,19)14(16)17/h5-8,14H,2-4,9H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNSVNFAEXOYZDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CCCC(=O)OCC(C(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F4NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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